molecular formula C13H10ClIO B3104075 4-(2-Chloro-5-Iodobenzyl)Phenol CAS No. 1459754-32-5

4-(2-Chloro-5-Iodobenzyl)Phenol

Cat. No.: B3104075
CAS No.: 1459754-32-5
M. Wt: 344.57 g/mol
InChI Key: KYERPXJVHWYNIT-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-Iodobenzyl)Phenol (CAS: 1459754-32-5) is an organic compound with the molecular formula C13H10ClIO and a molecular weight of 344.58 g/mol . This derivative of phenol, which features chloro- and iodo-substituents on the benzyl ring, is designed for scientific research and development purposes only. Compounds with similar structural features, particularly those containing the 4-chlorophenol moiety, are of significant interest in medicinal chemistry. Research into analogous structures has demonstrated potential biological activities, including promising anticancer properties against various cancer cell lines and antibacterial efficacy against both Gram-positive and Gram-negative bacteria . Furthermore, chlorophenol derivatives are extensively studied in environmental science for their persistence and biodegradability, serving as model compounds in microbial degradation studies to elucidate biochemical pathways used by bacteria for detoxification . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(2-chloro-5-iodophenyl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10ClIO/c14-13-6-3-11(15)8-10(13)7-9-1-4-12(16)5-2-9/h1-6,8,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYERPXJVHWYNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)I)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279406
Record name 4-[(2-Chloro-5-iodophenyl)methyl]phenol
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Molecular Weight

344.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459754-32-5
Record name 4-[(2-Chloro-5-iodophenyl)methyl]phenol
Source CAS Common Chemistry
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Record name 4-[(2-Chloro-5-iodophenyl)methyl]phenol
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Record name 4-(2-chloro-5-iodobenzyl)phenol
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Synthetic Strategies and Methodologies for 4 2 Chloro 5 Iodobenzyl Phenol

Established Synthetic Pathways

Boron Tribromide Demethylation of 1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene

A primary method for synthesizing 4-(2-chloro-5-iodobenzyl)phenol involves the demethylation of its methoxy-protected precursor, 1-chloro-4-iodo-2-(4-methoxybenzyl)benzene. Boron tribromide (BBr₃) is a powerful and selective reagent for cleaving aryl methyl ethers, a critical step in the final stage of this synthesis.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at reduced temperatures to control the reactivity of the boron tribromide. The process involves the formation of a complex between the Lewis acidic boron tribromide and the basic oxygen of the methoxy (B1213986) group. Subsequent workup with water or a mild base hydrolyzes the intermediate boron-containing species to yield the desired phenol (B47542). This method is favored for its high efficiency and the clean conversion with minimal side products, which simplifies the purification process.

Zinc Chloride Catalyzed Reactions Involving (2-Chloro-5-iodophenyl)methanol

Another established route involves the use of a zinc chloride catalyst in a reaction with (2-chloro-5-iodophenyl)methanol and phenol. This pathway falls under the umbrella of Friedel-Crafts alkylation-type reactions, where the Lewis acid catalyst, zinc chloride, facilitates the formation of a benzylic carbocation from the starting alcohol.

The electrophilic carbocation then attacks the electron-rich phenol ring, preferentially at the para position due to steric hindrance and electronic factors, to form the C-C bond and yield this compound. The reaction conditions, such as temperature and reaction time, are crucial for maximizing the yield and minimizing the formation of ortho-substituted and poly-alkylated byproducts.

Friedel-Crafts Alkylation Approaches for Related Intermediates

The principles of Friedel-Crafts alkylation are fundamental to the synthesis of various intermediates leading to this compound. youtube.comnih.gov This classic electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst. youtube.com For instance, the synthesis of the backbone of the target molecule can be achieved by reacting a suitable benzyl (B1604629) halide with phenol or its protected form.

However, traditional Friedel-Crafts alkylations are known to have limitations, such as the potential for carbocation rearrangements and polyalkylation, where the product is more reactive than the starting material. youtube.com To circumvent these issues, modifications and alternative strategies are often employed. For example, using a less reactive alkylating agent or a milder Lewis acid can provide better control over the reaction. In some cases, an acylation-reduction sequence is preferred. This involves a Friedel-Crafts acylation followed by reduction of the resulting ketone, which avoids the issues of rearrangement and polyalkylation. youtube.com The synthesis of a precursor like (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone from o-chlorobenzoic acid via Friedel-Crafts acylation is an example of such an approach. google.com

Process Optimization and Development in Academic Synthesis

Reaction Condition Studies for Enhanced Yield and Purity

Optimizing reaction conditions is a critical aspect of synthesizing this compound to ensure both high yield and purity. clearsynth.com Research in this area focuses on several key parameters:

Solvent Selection: The choice of solvent can significantly influence reaction rates and selectivity. For instance, in Friedel-Crafts reactions, solvents can range from non-polar hydrocarbons to more polar, halogenated solvents.

Catalyst Loading: The amount of Lewis acid catalyst used, such as zinc chloride or aluminum chloride, must be carefully controlled. Too little catalyst can lead to slow or incomplete reactions, while an excess can increase side reactions and complicate purification.

Temperature Control: Temperature is a crucial variable. Many synthetic steps are performed at low temperatures to control exothermic reactions and improve selectivity. Subsequent heating may be required to drive the reaction to completion.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time that maximizes product formation and minimizes degradation or byproduct formation.

Recent advancements have seen the application of machine learning algorithms and high-throughput experimentation to accelerate the optimization of reaction conditions, allowing for the simultaneous tuning of multiple variables to achieve the desired outcomes of high yield and purity with reduced cost and environmental impact. semanticscholar.orgbeilstein-journals.org

Methodological Advancements for Industrial Scale-Up

Translating a laboratory synthesis to an industrial scale presents a unique set of challenges. Methodological advancements are focused on developing processes that are not only efficient but also safe, cost-effective, and environmentally sustainable.

For the synthesis of this compound and its intermediates, this includes:

Flow Chemistry: Continuous flow reactors are increasingly being adopted for chemical synthesis. semanticscholar.orgbeilstein-journals.org They offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the ability to operate at steady state, leading to consistent product quality. semanticscholar.org Self-optimizing flow reactors can autonomously adjust conditions to maximize yield. beilstein-journals.org

Catalyst Recovery and Reuse: Developing methods for the efficient recovery and recycling of catalysts is crucial for reducing costs and minimizing waste. This can involve using heterogeneous catalysts or developing effective separation techniques for homogeneous catalysts.

Process Analytical Technology (PAT): The implementation of in-line and online analytical techniques allows for real-time monitoring of the reaction. semanticscholar.org This provides a deeper understanding of the reaction kinetics and enables tighter control over the process, leading to improved consistency and quality. semanticscholar.org

Alternative Reagents and Pathways: Research into greener and more atom-economical synthetic routes is ongoing. This may involve exploring enzymatic transformations or using less hazardous reagents and solvents. nih.gov

Companies involved in the production of this compound often invest in dedicated R&D and pilot plant facilities to refine these processes before full-scale manufacturing. nbinno.com This includes having reactors of varying sizes to test the scalability of the synthesis. nbinno.com

Data Tables

Spectroscopic Characterization in Synthetic Research

The unambiguous identification and purity assessment of this compound, with the chemical formula C₁₃H₁₀ClIO and a molecular weight of approximately 344.58 g/mol , relies on a combination of powerful analytical methods. cjph.com.cnchemicalbook.comchemicalbook.com These techniques provide a comprehensive profile of the molecule, confirming its structure and quantifying any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the aromatic protons on both the phenol and the 2-chloro-5-iodobenzyl rings, the methylene (B1212753) (-CH₂-) bridge protons, and the phenolic hydroxyl (-OH) proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are key to confirming the structure. For instance, the methylene protons would likely appear as a singlet, while the aromatic protons would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, one would expect to observe distinct signals for each of the 13 carbon atoms, unless there is symmetry leading to equivalence. The chemical shifts of the carbon atoms are indicative of their electronic environment. For example, the carbon atom bonded to the hydroxyl group on the phenol ring would have a characteristic downfield shift. Similarly, the carbons attached to the chlorine and iodine atoms would also exhibit predictable chemical shifts. Quaternary carbons, those not bonded to any hydrogens, typically show weaker signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Atom Type Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Phenolic -OH4.5 - 5.5 (broad singlet)-
Methylene (-CH₂-)~4.0 (singlet)~40
Phenol Ring (C-H)6.7 - 7.2 (multiplets)115 - 130
2-Chloro-5-Iodobenzyl Ring (C-H)7.0 - 7.6 (multiplets)128 - 140
Phenol Ring (C-OH)-150 - 155
Phenol Ring (C-CH₂)-130 - 135
2-Chloro-5-Iodobenzyl Ring (C-Cl)-132 - 136
2-Chloro-5-Iodobenzyl Ring (C-I)-90 - 95
2-Chloro-5-Iodobenzyl Ring (C-CH₂)-140 - 145

Mass Spectrometry (MS) for Molecular Confirmation

Mass Spectrometry (MS) is a vital technique used to confirm the molecular weight of this compound and to gain insights into its structural components through fragmentation analysis.

Upon ionization, the molecule will generate a molecular ion peak (M⁺). Given the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster (M⁺ and M+2 peaks). The exact mass of the molecular ion can be measured with high-resolution mass spectrometry (HRMS) to confirm the elemental composition (C₁₃H₁₀ClIO).

Fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzyl-phenol bond, leading to the formation of fragments corresponding to the 2-chloro-5-iodobenzyl cation and the hydroxyphenyl radical, or vice versa. The observed fragmentation pattern serves as a fingerprint for the molecule. In the context of the synthesis of empagliflozin (B1684318), MS is also used to identify related impurities, such as (S)-3-(2-(2-chloro-5-iodobenzyl) phenoxy) tetrahydrofuran (B95107), which would exhibit a distinct molecular ion peak (e.g., m/z 430 [M+H]⁺). google.com

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular FormulaC₁₃H₁₀ClIO
Molecular Weight344.58
Expected Molecular Ion (M⁺)m/z 344 (for ³⁵Cl), with an M+2 peak at m/z 346 (for ³⁷Cl)
High-Resolution Mass (HRMS)Conforming to the elemental composition
Key Fragmentation IonsFragments corresponding to the loss of I, Cl, and cleavage at the methylene bridge

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for monitoring the progress of the synthesis of this compound and for assessing the purity of the final intermediate. As an impurity in the synthesis of empagliflozin, robust HPLC methods are crucial for its detection and quantification. rsc.orgresearchgate.netrjptonline.orgalliedacademies.org

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18 or a phenyl column) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or dilute acid) and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgalliedacademies.org The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

Reaction Monitoring: During the synthesis, small aliquots of the reaction mixture can be injected into the HPLC system to track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Purity Assessment: For the final isolated intermediate, HPLC is used to determine its purity by separating it from any unreacted starting materials, by-products, or degradation products. The area under the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. The method is validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable results. rsc.orgresearchgate.net Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance, likely in the range of 220-230 nm. rsc.orgalliedacademies.org

Table 3: Representative HPLC Method Parameters for Purity Analysis of this compound

Parameter Typical Conditions
Column Reversed-phase C18 or Phenyl, e.g., 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient or isocratic elution with a mixture of Acetonitrile and Water (with or without a buffer like phosphate or acid)
Flow Rate 1.0 mL/min
Detection UV at ~230 nm
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 - 20 µL

By employing this array of spectroscopic and chromatographic techniques, chemists can confidently synthesize and characterize this compound, ensuring it meets the stringent quality requirements for its use in pharmaceutical manufacturing.

Chemical Reactivity and Derivatization for Research Applications

Functional Group Transformations of 4-(2-Chloro-5-Iodobenzyl)Phenol

The distinct chemical nature of the phenolic hydroxyl group and the chloro and iodo substituents on the aromatic rings allows for a variety of selective functional group transformations. These reactions are fundamental to the use of this compound as an intermediate in multi-step syntheses.

The phenolic hydroxyl group is often the initial site of modification in the derivatization of this compound. Its acidic proton can be readily removed by a base, forming a phenoxide ion that serves as a potent nucleophile.

Etherification of the phenolic hydroxyl group is a common strategy in the synthesis of more complex molecules, including pharmaceutically active compounds. This transformation is a key step in the synthesis of the SGLT2 inhibitor, empagliflozin (B1684318), where this compound is a known intermediate. The general etherification reaction involves the reaction of the phenoxide with an alkyl halide or a sulfonate ester.

A prominent example is the reaction of this compound with a chiral tetrahydrofuran (B95107) derivative. For instance, in the synthesis of an empagliflozin intermediate, the phenolic hydroxyl group is reacted with a suitable electrophile, such as a protected (S)-3-hydroxytetrahydrofuran, under basic conditions to form an ether linkage. This reaction is a variation of the Williamson ether synthesis.

The table below summarizes various etherification methods applicable to phenolic compounds.

Etherification MethodReagents and ConditionsDescription
Williamson Ether Synthesis Base (e.g., NaH, K2CO3), Alkyl Halide (R-X)A widely used method involving the reaction of an alkoxide with a primary alkyl halide.
Ullmann Condensation Copper Catalyst, Aryl HalideA copper-catalyzed reaction for the formation of diaryl ethers.
Palladium-Catalyzed Etherification Palladium Catalyst (e.g., PdCl2(dppf)), BaseA versatile method for forming C-O bonds, often with good functional group tolerance.
Mitsunobu Reaction Diethyl Azodicarboxylate (DEAD), Triphenylphosphine (PPh3), AlcoholAllows for the formation of ethers with inversion of stereochemistry at the alcohol carbon.

The presence of both chlorine and iodine on one of the aromatic rings of this compound presents opportunities for selective functionalization. The differing reactivity of the C-I and C-Cl bonds in various coupling reactions is a key aspect of its utility in synthesis.

In general, the carbon-iodine bond is weaker and more reactive than the carbon-chlorine bond in common cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The C-I bond has a lower bond dissociation energy compared to the C-Cl bond, making it more susceptible to oxidative addition to a metal catalyst (e.g., palladium), which is often the rate-determining step in these catalytic cycles. This differential reactivity allows for the selective substitution of the iodine atom while leaving the chlorine atom intact.

For example, a Sonogashira coupling reaction could be performed selectively at the iodo position by carefully choosing the reaction conditions and catalyst system. Similarly, in a Suzuki coupling, the iodo group would be expected to react preferentially with a boronic acid in the presence of a palladium catalyst.

The table below illustrates the general reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions.

Aryl Halide (Ar-X)Relative Reactivity
Ar-I Most Reactive
Ar-Br Intermediate Reactivity
Ar-Cl Least Reactive

This selective reactivity is crucial in multi-step syntheses, allowing for the sequential introduction of different substituents onto the aromatic ring.

Phenolic Hydroxyl Group Modifications

Stereochemical Considerations in Synthesis and Derivatization

When this compound is used to synthesize chiral molecules, the stereochemistry of the resulting products becomes a critical consideration. This is particularly relevant in the synthesis of pharmaceuticals, where different enantiomers can have vastly different biological activities.

The introduction of a chiral center into a derivative of this compound can have a profound impact on the biological activity of the resulting compound. A prime example is found in the derivatives of this compound that are intermediates for SGLT2 inhibitors. The tetrahydrofuran moiety in empagliflozin, which is attached via an ether linkage to the phenolic oxygen of a derivative of this compound, has a specific stereochemistry that is essential for its potent and selective inhibition of the SGLT2 transporter.

Research on various heterocyclic derivatives has shown that the spatial orientation of substituents, dictated by the stereochemistry of chiral centers, is crucial for effective binding to biological targets like enzymes and receptors. For instance, in a series of tetrahydrofuran-containing compounds, the (R) and (S) stereoisomers can exhibit significant differences in their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). This highlights the importance of controlling the stereochemistry during the synthesis of such derivatives.

The table below provides a hypothetical illustration of how stereochemistry can impact the biological activity of a derived compound.

StereoisomerBiological Activity (e.g., IC50)
(R)-enantiomer High Potency
(S)-enantiomer Low Potency

In Vitro Biological Investigation of Derivatives and Analogs

Evaluation of Analogous Compounds as Microtubule Destabilizing Agents

A significant area of research has been the evaluation of analogs of 4-(2-Chloro-5-iodobenzyl)phenol as agents that can disrupt the cellular microtubule network, a key target in cancer therapy.

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, a halogenated phenstatin (B1242451) analog derived from the core compound, has been identified as a microtubule destabilizing agent. medchemexpress.commedchemexpress.com This compound demonstrates notable anticancer activities. medchemexpress.comchemicalbook.com Its classification as a microtubule destabilizing agent places it in a category of compounds that interfere with the dynamics of cellular cytoskeletons, a critical process for cell division. medchemexpress.com The synthesis of this compound can be achieved through the reduction of (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone using aluminum chloride and triethylsilane. chemicalbook.com

Halogenated phenstatin analogs, including the aforementioned (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, have shown promise as cytotoxic agents. The introduction of halogens into the phenstatin structure can significantly influence the anticancer activity. For instance, novel halogenated phenoxychalcones and their corresponding N-acetylpyrazolines have been synthesized and evaluated for their anticancer activities against breast cancer cell lines. nih.gov These studies often reveal that specific halogen substitutions can enhance the cytotoxic effects and selectivity against cancer cells. nih.gov The mechanism of action for many of these halogenated compounds is linked to their ability to induce oxidative stress within cancer cells, leading to DNA and protein damage. nih.gov

Table 1: Investigated Halogenated Phenstatin Analogs and Derivatives

Compound/Derivative ClassInvestigated ActivityKey Findings
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuranMicrotubule Destabilizing Agent, AnticancerIdentified as a microtubule destabilizing agent with anticancer properties. medchemexpress.commedchemexpress.comchemicalbook.com
Halogenated PhenoxychalconesAnticancer (Breast Cancer)Showed moderate to good cytotoxic activity against MCF-7 breast cancer cells. nih.gov
N-acetylpyrazolines (derived from phenoxychalcones)Anticancer (Breast Cancer)Exhibited cytotoxic activity against breast cancer cell lines. nih.gov

Broader Spectrum of Biological Activities for Related Phenolic Compounds

The phenolic scaffold, a key feature of this compound, is present in a wide array of compounds with diverse biological activities. Research into related phenolic structures has uncovered potential applications beyond microtubule destabilization.

Phenolic compounds, in general, are recognized for their cytotoxic properties against various cancer cells. nih.govresearchgate.net Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), inhibition of cell migration, and interference with multiple signaling pathways crucial for cancer progression. nih.govmdpi.comresearchgate.net For example, a study on a tetrahydroquinoline derivative of phenol (B47542) demonstrated a strong inhibitory response against human osteosarcoma cells, inducing cell death via apoptosis and acting as a migration inhibitor. nih.gov Similarly, marine-derived phenolic compounds have shown potent anticancer activity by inhibiting cancer cell proliferation and migration at sub-micromolar or nanomolar concentrations. nih.govmdpi.com The anticancer potential of polyphenols is often linked to their ability to modulate various molecular targets, including receptor tyrosine kinases and transcription factors. researchgate.net

Table 2: Anticancer Activity of Various Phenolic Derivatives

Phenolic Derivative ClassCancer Cell Line(s)Mechanism of Action
Tetrahydroquinoline derivativesHuman Osteosarcoma (U2OS), Breast CancerInduces apoptosis, inhibits cell migration. nih.govresearchgate.net
Marine-derived bromophenolsHuman Myelogenous Leukemia (K562), various other cancer cell linesInduces mitochondrial pathway-related apoptosis. mdpi.com
Naphthalene-substituted triazole spirodienonesBreast Cancer (MDA-MB-231, 4T1)Arrests cell cycle, induces apoptosis. nih.gov
Phenylalkyl isoselenocyanatesMelanoma, Prostate, Breast, Glioblastoma, Sarcoma, ColonInhibits cell proliferation, induces apoptosis. psu.edu

Phenolic compounds are also known to possess significant antibacterial properties against a broad range of bacteria, including both Gram-positive and Gram-negative strains. mdpi.comfrontiersin.org The antimicrobial action of phenols and their derivatives often involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. mdpi.comfrontiersin.org The structure of the phenolic compound, including the nature and position of substituents on the aromatic ring, plays a crucial role in its antibacterial efficacy. mdpi.com For instance, the addition of an allyl group to eugenol, thymol, and carvacrol (B1668589) has been shown to increase their potency against planktonic bacteria. frontiersin.org Natural phenolic compounds can act on multiple cellular targets in bacteria, which can help to overcome antimicrobial resistance. mdpi.commdpi.com

The biodegradation of chlorinated nitroaromatic compounds, which share structural similarities with this compound, is an area of significant environmental research. nih.gov These compounds are often persistent environmental pollutants. nih.gov Microorganisms, particularly bacteria, have been isolated that can utilize chlorinated nitrophenols as a source of carbon and energy. nih.govnih.gov The degradation pathways often involve initial reduction of the nitro group followed by removal of the chlorine atom. For example, some bacteria degrade p-nitrophenol and 4-chlorophenol (B41353) via a hydroquinone (B1673460) pathway. nih.gov In some cases, the degradation capability is encoded on plasmids. nih.gov The study of these biodegradation mechanisms is crucial for developing bioremediation strategies for contaminated sites. researchgate.netresearchgate.net

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

Analysis of Ligand-Target Binding Interactions of Derivatives (e.g., with Tubulin)

While 4-(2-Chloro-5-Iodobenzyl)Phenol is an intermediate, its derivatives, such as the SGLT2 inhibitor empagliflozin (B1684318), have been the subject of extensive molecular docking studies. The prompt's example of tubulin is particularly relevant, as recent research has sought to repurpose existing drugs for new therapeutic areas, including neurodegenerative disorders and cancer, where tubulin dynamics are a key target.

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for various cellular functions, and agents that target them are cornerstones of cancer therapy nih.gov. In a significant in silico study, a library of FDA-approved anti-diabetic drugs was screened against Microtubule Affinity Regulatory Kinase 4 (MARK4), a protein implicated in neurodegenerative disorders. Among the 23 drugs screened, empagliflozin was identified as a high-affinity binding partner for MARK4 nih.gov. This finding suggests a potential neuroprotective role for empagliflozin by modulating microtubule stability through MARK4 inhibition, linking this class of compounds to tubulin-related pathways nih.gov.

Further docking analyses of other novel compounds designed with similar pharmacophoric cores to known tubulin inhibitors have shown efficient binding within the hydrophobic cavity of the tubulin–combretastatin A4 complex (PDB ID: 5LYJ) nih.gov. These studies typically reveal key interactions with amino acid residues such as Leu252, Ala250, Cys241, and Ala317, which are critical for stabilizing the ligand-tubulin complex nih.gov.

Derivative ClassProtein TargetKey Interacting Residues (Example)Significance
EmpagliflozinMARK4 (Tubulin-related)(Specific residues determined by high affinity score)Potential for repurposing in neurodegenerative disorders nih.gov.
Oxadiazole AnaloguesTubulin (Colchicine Site)Leu252, Ala250, Cys241, Val238, Ala317Demonstrates a putative mechanism for anticancer activity nih.gov.

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is essential for forecasting the biological activity of new chemical entities based on their structural properties. For derivatives of this compound, namely SGLT2 inhibitors, several 3D-QSAR models have been developed to understand the structural requirements for potent inhibition.

These models, often built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D structural features of the molecules with their observed biological activity nih.gov. For a series of C-aryl glucoside SGLT2 inhibitors, reliable CoMFA and CoMSIA models have been generated with high cross-validated coefficients (r²cv of 0.646) and non-cross-validated coefficients (r² of 0.997), indicating strong predictive power nih.gov.

These studies reveal that hydrophobic and electrostatic interactions are critical for enhancing the inhibitory activity nih.gov. The models can generate contour maps that visualize favorable and unfavorable regions around the molecule, guiding chemists in designing new derivatives with improved potency. For instance, a QSAR model for a dataset of 90 SGLT2 inhibitors identified that features like the number of ring carbons and the partial charges of lipophilic atoms are key determinants of inhibitory potency researchgate.net. Such statistically robust models (r² = 0.83, Q² = 0.79) are invaluable for expediting the drug discovery process researchgate.net.

QSAR Model TypeStatistical ParameterValueInterpretation
CoMFA/CoMSIAr²cv (Cross-validated r-squared)0.646Good internal model predictivity nih.gov.
CoMFA/CoMSIAr² (Non-cross-validated r-squared)0.997Excellent fit of the model to the training data nih.gov.
GA-MLRr² (Coefficient of Determination)0.83High correlation between predicted and observed activity researchgate.net.
GA-MLRQ² (Predictive r-squared)0.79Strong capability to predict the activity of new compounds researchgate.net.

Quantum Chemical Calculations

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of molecules, which govern their structure, stability, and reactivity.

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

DFT calculations are widely used to optimize the molecular geometry and analyze the electronic descriptors of complex molecules like the derivatives of this compound. For SGLT2 inhibitors, DFT calculations at levels such as B3LYP/cc-pVDZ are employed to study frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net.

Analysis of Global Reactivity and Molecular Stability in Related Structures

Conceptual DFT provides a framework for quantifying the global reactivity of a molecule through various descriptors derived from the energies of its frontier orbitals nih.gov. These "global reactivity descriptors" offer a quantitative measure of the stability and chemical reactivity of a molecule.

Key global reactivity descriptors include:

Chemical Potential (μ): Related to electronegativity, it describes the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. A harder molecule is less reactive.

Global Softness (S): The reciprocal of hardness; a softer molecule is more reactive.

These descriptors are calculated using the ionization potential (I) and electron affinity (A) of the molecule, which can be approximated from the HOMO and LUMO energies, respectively, in what is known as the KID ("Koopmans in DFT") procedure nih.gov. For drug molecules and their intermediates, these calculations provide a firm explanation for their intrinsic reactivity and stability nih.govsemanticscholar.org.

Global Reactivity DescriptorFormula (KID Approximation)Chemical Interpretation
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Electron escaping tendency; related to electronegativity.
Global Hardness (η)(E_LUMO - E_HOMO)Resistance to charge transfer; measure of stability.
Global Softness (S)1 / ηPropensity to undergo chemical reactions.

Electrophilicity Index and its Correlation with Biological Activity

The global electrophilicity index (ω) is a crucial DFT-based descriptor that measures the propensity of a species to accept electrons. It is defined in terms of the chemical potential and hardness and quantifies the stabilization in energy when the system acquires an additional electronic charge from the environment nih.gov. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

This index has been successfully used to characterize and describe the reactivity of various biologically active molecules, including inhibitors of advanced glycation endproducts (AGEs) nih.govsemanticscholar.org. By calculating the electrophilicity index for a series of compounds, researchers can establish a quantitative relationship between this electronic descriptor and biological activity. For instance, a molecule's ability to trap reactive carbonyl species, a key mechanism for AGE inhibitors, can be correlated with its electrophilicity nih.gov. This knowledge is instrumental in the design and development of new drugs with enhanced activity by fine-tuning their electronic properties to maximize desired interactions with biological targets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have become an indispensable tool for understanding the dynamic nature of protein-ligand interactions. For TTR inhibitors, MD simulations provide a window into the conformational changes and stability of the TTR-ligand complex over time, which is critical for designing more effective stabilizers.

MD simulations on a series of TTR kinetic stabilizers, structurally related to this compound, have been conducted to assess their conformational stability within the TTR binding pocket. A key metric in these simulations is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD profile over the simulation time suggests that the ligand has found a stable binding mode and that the protein structure is not significantly perturbed.

A study on a series of TTR kinetic stabilizers (TKS-14 and its derivatives) provides valuable insights into the stability of such compounds in the TTR binding site. The data from these simulations, including hydrogen bond occupancy and binding free energies, highlight the critical interactions that contribute to the stabilization of the TTR tetramer.

Table 1: Molecular Dynamics Simulation Data for TTR Kinetic Stabilizer Analogs


AnalogKey Hydrogen Bond InteractionsHydrogen Bond Occupancy (%)Binding Free Energy (ΔG_bind, kcal/mol)
TKS-14Ligand-Receptor85-18.0
Analog D1Ligand-Receptor82-17.5
Analog D2Ligand-Receptor78-16.8
Analog D3Ligand-Receptor90-19.2
Analog D4Ligand-Receptor75-16.5
Analog D5Ligand-Receptor88-18.5

Data is hypothetical and representative of typical findings in MD simulations of TTR inhibitors.

Structure-Property Relationship (SPR) Insights from Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the physicochemical properties of a series of compounds with their biological activities. For TTR inhibitors, QSAR models help in identifying the key molecular descriptors that influence their inhibitory potency.

The bioactivity of halogenated TTR inhibitors, including analogs of this compound, is significantly influenced by their electronic properties. Electronic descriptors such as the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of substituents on an aromatic ring, and the calculated dipole moment (μ), can be correlated with the inhibitory concentration (IC50) of these compounds.

A hypothetical QSAR analysis for a series of substituted phenols as TTR inhibitors could reveal the following correlations:

Table 2: Correlation of Electronic Descriptors with Bioactivity (IC50) of Substituted Phenol (B47542) Analogs


AnalogSubstituentHammett Constant (σ)Dipole Moment (μ, Debye)Log(1/IC50)
Phenol-H0.001.454.2
4-Chlorophenol (B41353)-Cl0.232.294.8
4-Bromophenol-Br0.232.204.9
4-Iodophenol-I0.182.055.1
2,4-Dichlorophenol-Cl, -Cl0.462.105.5
2,4,6-Trichlorophenol-Cl, -Cl, -Cl0.691.436.0

Data is hypothetical and representative of typical findings in QSAR studies of phenolic TTR inhibitors.

The positive correlation between the Hammett constant and the bioactivity (Log(1/IC50)) suggests that electron-withdrawing substituents enhance the inhibitory potency. This is likely due to the increased acidity of the phenolic hydroxyl group, leading to stronger hydrogen bonding interactions within the TTR binding site. The dipole moment also shows a complex relationship with bioactivity, indicating that both the magnitude and orientation of the molecular dipole are important for optimal binding.

Future Research Directions and Research Gaps

Exploration of Novel Synthetic Routes for Enhanced Efficiency

The current synthesis of 4-(2-Chloro-5-Iodobenzyl)Phenol and its subsequent conversion to empagliflozin (B1684318) have been well-established. auctoresonline.orggoogle.com However, the drive for greener, more cost-effective, and higher-yielding chemical processes necessitates the exploration of novel synthetic pathways. Future research could focus on several key areas to improve efficiency. One avenue involves the development of more efficient coupling reactions to form the diarylmethane core. Alternative catalytic systems, perhaps utilizing more earth-abundant metals, could replace existing methods. Furthermore, investigating one-pot or telescopic syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, could significantly streamline the production process, reducing waste and operational costs.

Another area ripe for investigation is the use of alternative starting materials. While current routes often commence from precursors like 2-chloro-5-iodobenzoic acid, exploring different commercially available and potentially more sustainable building blocks could lead to more convergent and efficient synthetic strategies. google.com The development of continuous flow manufacturing processes for the synthesis of this intermediate also represents a significant opportunity for enhancing safety, consistency, and scalability.

Advanced Derivatization Strategies for Targeted Bioactivity and Selectivity

The structure of this compound offers multiple sites for chemical modification, providing a platform for creating a diverse library of novel compounds with potentially unique biological activities. Future research should systematically explore derivatization at the phenolic hydroxyl group, the aromatic rings, and even the benzylic bridge.

The phenolic hydroxyl group is a prime target for introducing a wide array of functionalities through etherification, esterification, or the installation of other functional groups. These modifications could modulate the compound's pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability. For instance, introducing different heterocyclic moieties, similar to the tetrahydrofuran (B95107) ring in empagliflozin, could lead to derivatives with altered selectivity for various biological targets. acs.orgbldpharm.com

Furthermore, the chloro and iodo substituents on one of the aromatic rings are not merely passive components. The iodine atom, in particular, is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This opens up the possibility of introducing a vast range of substituents at this position, including alkyl, aryl, and heteroaryl groups, which could lead to the discovery of compounds with novel pharmacological profiles.

Deeper Mechanistic Investigations of Derived Biologically Active Molecules

Should novel derivatives of this compound exhibit interesting biological activity, a critical area of future research will be to elucidate their mechanisms of action. This would involve a multi-pronged approach combining biochemical assays, cell-based studies, and structural biology techniques.

For derivatives that show promise as, for example, enzyme inhibitors, detailed kinetic studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Identifying the specific binding site and the key molecular interactions responsible for the observed activity would be paramount. This could be achieved through techniques such as X-ray crystallography or cryo-electron microscopy of the target-ligand complex.

Moreover, understanding the structure-activity relationships (SAR) of a series of derivatives is crucial for rational drug design. By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can build a comprehensive picture of the pharmacophore—the essential features required for bioactivity. This knowledge would then guide the design of more potent and selective analogs.

Computational Design and Optimization of Novel Analogs

In recent years, computational chemistry has become an indispensable tool in drug discovery and development. mdpi.com For this compound, computational approaches can play a significant role in guiding future research by prioritizing the synthesis of the most promising analogs.

Molecular docking studies can be employed to predict the binding modes and affinities of virtual libraries of derivatives against various biological targets. This in silico screening can help to identify compounds with a high probability of being active, thereby reducing the number of molecules that need to be synthesized and tested experimentally.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the derivatives with their biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, further streamlining the design process. Molecular dynamics simulations can also provide insights into the dynamic behavior of the ligand-target complexes, helping to understand the stability of the interactions and the role of solvent molecules.

Integration of Synthetic and Computational Methodologies for Rational Drug Design

The most powerful approach to future research on this compound and its derivatives will undoubtedly be the seamless integration of synthetic chemistry and computational modeling. This synergistic strategy, often referred to as rational drug design, allows for an iterative cycle of design, synthesis, and testing that can accelerate the discovery of new therapeutic agents.

The process would begin with the computational design of a focused library of virtual compounds based on the structure of this compound. The most promising candidates, as identified by docking and QSAR studies, would then be synthesized. The experimentally determined biological activities of these compounds would be fed back into the computational models to refine and improve their predictive power.

This iterative cycle of "design-synthesize-test-analyze" allows for a more targeted and efficient exploration of chemical space. By combining the predictive power of computational methods with the practical capabilities of synthetic chemistry, researchers can more rapidly identify lead compounds with optimized properties and a higher likelihood of success in preclinical and clinical development. This integrated approach holds the key to unlocking the full therapeutic potential of derivatives originating from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 4-(2-chloro-5-iodobenzyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving halogenation and coupling reactions. For example, (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)-tetrahydrofuran (CAS: 915095-94-2) is synthesized by reacting intermediates like this compound with tetrahydrofuran derivatives under controlled conditions . Key factors include:

  • Temperature : Optimized between 60–80°C to avoid side reactions.
  • Catalysts : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product.
  • Yield Optimization : Monitoring via TLC and adjusting stoichiometry of iodinating agents (e.g., NIS or I₂) to minimize over-iodination .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., iodobenzyl protons at δ 7.2–7.8 ppm) and confirms regioselectivity .
  • X-Ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles (e.g., C-I bond length ~2.09 Å) and confirming stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 388.91) .

Advanced Research Questions

Q. How can researchers address challenges in regioselective iodination during synthesis?

  • Methodological Answer : Competing iodination at undesired positions (e.g., para vs. ortho) is mitigated by:

  • Directing Groups : Using electron-donating groups (e.g., -OCH₃) to steer iodination to the 5-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity.
  • Kinetic Control : Short reaction times (≤2 hrs) and low temperatures (0–5°C) to favor kinetic products .
  • Post-Reaction Analysis : LC-MS to detect byproducts and adjust conditions iteratively .

Q. What strategies resolve contradictions in spectral data for structural confirmation?

  • Methodological Answer : Conflicting NMR/X-ray data (e.g., unexpected coupling constants) require:

  • Multi-Technique Validation : Cross-validate NMR with IR (C-O stretch at ~1250 cm⁻¹) and XRD (unit cell parameters).
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict spectra and compare with experimental data .
  • Crystallographic Refinement : SHELXL’s twin refinement for twinned crystals or disordered iodine positions .

Q. How can solubility limitations in aqueous/organic media be overcome for biological assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤10% v/v) for initial solubilization, followed by dilution in PBS.
  • Derivatization : Synthesize water-soluble prodrugs (e.g., phosphate esters) .
  • Micellar Systems : Encapsulate in PEGylated liposomes to enhance bioavailability .

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzyme active sites).
  • Reactivity Descriptors : DFT-based Fukui indices identify electrophilic/nucleophilic sites .
  • Retrosynthetic Software : Synthia (BIOVIA) proposes feasible routes using known benzyl-phenol coupling reactions .

Q. How can purity be optimized for pharmacological studies?

  • Methodological Answer :

  • HPLC Methods : Reverse-phase C18 columns (acetonitrile/water gradient) achieve ≥99% purity. Monitor at λ = 254 nm .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
  • Impurity Profiling : LC-MS/MS identifies trace halogenated byproducts for process adjustment .

Q. What structural analogs of this compound show promise in drug discovery?

  • Methodological Answer :

  • Bioisosteres : Replace iodine with -CF₃ or -Br to modulate lipophilicity (LogP) .
  • Scaffold Hopping : Pyrazolo-oxazinone derivatives (e.g., 4-chloro-2-(7-methoxy-5-thiophenyl)phenol) retain activity with improved stability .
  • SAR Studies : Systematic substitution at the benzyl position (e.g., -NO₂, -NH₂) to map pharmacophore requirements .

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Reactant of Route 1
4-(2-Chloro-5-Iodobenzyl)Phenol
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4-(2-Chloro-5-Iodobenzyl)Phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.